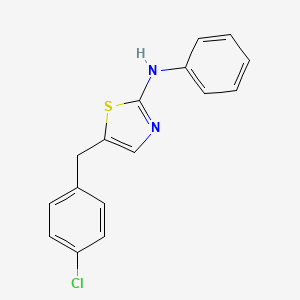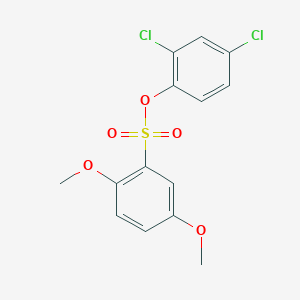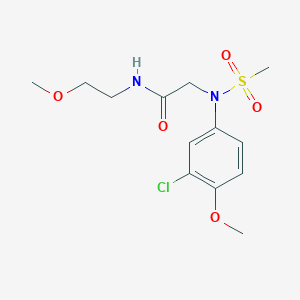
4-pentanoylphenyl 3,4-dimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-pentanoylphenyl 3,4-dimethylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is also known as ketoprofen benzyl ester, and it is a derivative of ketoprofen, which is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. However,
Mecanismo De Acción
The mechanism of action of 4-pentanoylphenyl 3,4-dimethylbenzoate is not well understood. However, it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. This compound may also have other mechanisms of action that are yet to be discovered.
Biochemical and Physiological Effects:
Studies have shown that 4-pentanoylphenyl 3,4-dimethylbenzoate has low toxicity and does not cause significant adverse effects on the body. However, the compound may cause irritation to the skin and eyes if it comes into contact with them. In terms of its biochemical and physiological effects, 4-pentanoylphenyl 3,4-dimethylbenzoate has been shown to have anti-inflammatory and analgesic effects similar to those of ketoprofen. This compound may also have other effects on the body that are yet to be discovered.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-pentanoylphenyl 3,4-dimethylbenzoate in lab experiments include its low toxicity, high purity, and unique properties that make it suitable for various applications. However, the limitations of using this compound include its high cost, limited availability, and the need for specialized equipment and expertise to synthesize and purify it.
Direcciones Futuras
There are several future directions for the scientific research application of 4-pentanoylphenyl 3,4-dimethylbenzoate. These include its use as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and bacterial infections. This compound may also be used in the development of new fluorescent probes and chiral selectors for use in analytical chemistry. Further research is needed to fully understand the mechanism of action and potential applications of 4-pentanoylphenyl 3,4-dimethylbenzoate.
Métodos De Síntesis
The synthesis of 4-pentanoylphenyl 3,4-dimethylbenzoate can be achieved through several methods, including esterification, Friedel-Crafts acylation, and Claisen-Schmidt condensation. The most common method involves the reaction of ketoprofen with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through recrystallization to obtain a pure form of 4-pentanoylphenyl 3,4-dimethylbenzoate.
Aplicaciones Científicas De Investigación
4-pentanoylphenyl 3,4-dimethylbenzoate has shown potential in various scientific research applications, including its use as a fluorescent probe, a chiral selector in chromatography, and a potential candidate for drug delivery systems. One study has shown that 4-pentanoylphenyl 3,4-dimethylbenzoate can be used as a fluorescent probe to detect the presence of nitroaromatic compounds in aqueous solutions. This compound has also been used as a chiral selector in chromatography to separate enantiomers of various compounds.
Propiedades
IUPAC Name |
(4-pentanoylphenyl) 3,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-4-5-6-19(21)16-9-11-18(12-10-16)23-20(22)17-8-7-14(2)15(3)13-17/h7-13H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTPDHIHWKMZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B5227993.png)

![11-(5-chloro-2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5228007.png)
![4-methyl-6-[([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5228014.png)
![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5228015.png)
![4-(4-methoxy-2-nitrophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5228016.png)
![N-(4-ethoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5228036.png)

![ethyl 3-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5228058.png)
![1-[4-(1-adamantyl)phenoxy]-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5228067.png)


![2-chlorobenzyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]propanoate](/img/structure/B5228089.png)